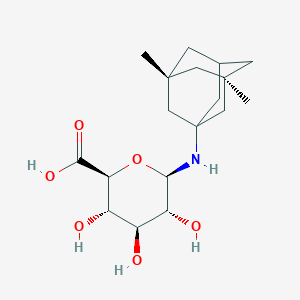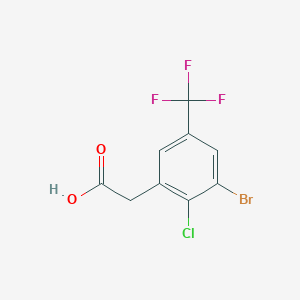
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid: is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetic acid precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.
化学反応の分析
Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized products, such as alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In organic synthesis, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic chemistry.
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry. Researchers explore its biological activity and potential therapeutic applications, including its role as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.
作用機序
The mechanism by which 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid exerts its effects depends on the specific context of its use. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and facilitate specific transformations.
Molecular Targets and Pathways: In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the bioactive derivatives synthesized from this compound.
類似化合物との比較
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)phenylacetic acid
- 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenylacetic acid core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications.
特性
分子式 |
C9H5BrClF3O2 |
|---|---|
分子量 |
317.48 g/mol |
IUPAC名 |
2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrClF3O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) |
InChIキー |
XXRHHGHUJHPHLF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CC(=O)O)Cl)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)

![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
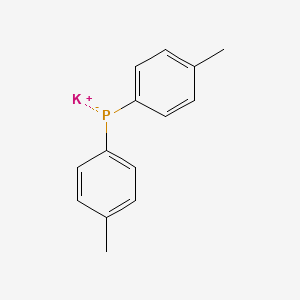
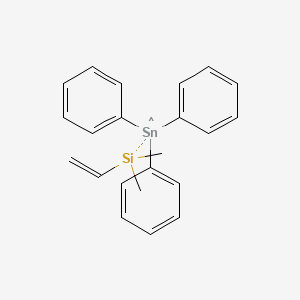
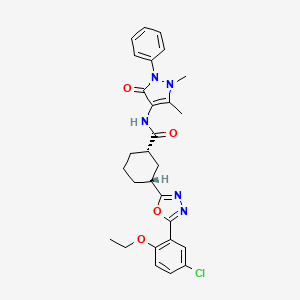
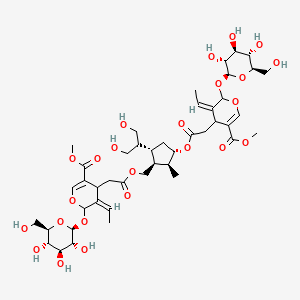
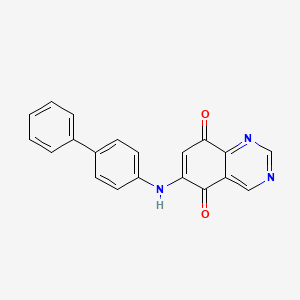
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
